An In-Depth Technical Guide to N-Vinyl-2-pyrrolidone: From Fundamental Properties to Pharmaceutical Applications
An In-Depth Technical Guide to N-Vinyl-2-pyrrolidone: From Fundamental Properties to Pharmaceutical Applications
Abstract
N-Vinyl-2-pyrrolidone (NVP) is a versatile organic monomer of significant industrial and scientific importance. Characterized by a five-membered lactam ring attached to a vinyl group, NVP serves as the fundamental building block for polyvinylpyrrolidone (PVP), a polymer with extensive applications, particularly in the pharmaceutical and biomedical sectors.[1] This guide provides a comprehensive technical overview of NVP, detailing its core physicochemical properties, molecular structure, and chemical reactivity. It delves into the mechanisms of its polymerization into PVP, outlines key analytical techniques for characterization, and explores the critical role of its polymer, PVP, in advanced drug development and formulation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of NVP and its applications.
Core Physicochemical Properties and Molecular Structure
N-Vinyl-2-pyrrolidone is an organic compound featuring a 5-membered lactam ring linked to a vinyl group.[2] At room temperature, it exists as a colorless to light straw-colored liquid with a mild, characteristic odor.[3][4] Its unique molecular structure, which combines a polar amide group, a reactive vinyl group, and a hydrophobic methylene backbone, dictates its versatile solubility and reactivity profile.[5]
Molecular and Chemical Identifiers
The structural and identifying information for N-Vinyl-2-pyrrolidone is summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-ethenylpyrrolidin-2-one | [3] |
| Synonyms | NVP, 1-Vinyl-2-pyrrolidone, Vinylpyrrolidone | [3] |
| CAS Number | 88-12-0 | [3] |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [3][4] |
| SMILES | C=CN1CCCC1=O | [3] |
| InChI Key | WHNWPMSKXPGLAX-UHFFFAOYSA-N | [3] |
Physical and Thermal Properties
NVP's physical properties are critical for its handling, storage, and application, particularly in polymerization processes. It is fully miscible with water and most common organic solvents like ethanol and methanol, but only partially miscible with aliphatic hydrocarbons.[5][6] This broad solubility is a direct result of the polar lactam ring.[6]
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish clear liquid | [3][4][6] |
| Density | 1.04 g/cm³ (at 25 °C) | [2][7] |
| Melting Point | 13-14 °C | [2] |
| Boiling Point | 92-95 °C (at 11-15 mmHg) | [2][8] |
| Flash Point | 95 °C (closed cup) | [3][8] |
| Vapor Pressure | 0.1 mmHg (at 24 °C) | [2] |
| Refractive Index (n²⁵/D) | 1.511 - 1.512 | [2][3] |
| Solubility in Water | Miscible | [5] |
Chemical Reactivity and Stability
The chemistry of NVP is dominated by the reactivity of its carbon-carbon double bond and the influence of the adjacent lactam ring.
Polymerization
The most significant reaction of NVP is its ability to undergo polymerization, primarily through a free-radical mechanism, to form polyvinylpyrrolidone (PVP).[9] This reaction is highly exothermic and can be initiated by heat, UV radiation, or chemical initiators.[5][9] Due to its high reactivity, commercial NVP is typically stabilized with an inhibitor, such as sodium hydroxide (NaOH), to prevent spontaneous polymerization during storage.[5][9] This inhibitor must be removed prior to use in controlled polymerization reactions.[5]
Hydrolysis
Under acidic conditions, NVP is susceptible to hydrolysis. The vinyl group is cleaved to form acetaldehyde, and the lactam ring opens to yield 2-pyrrolidone.[5][10] To prevent hydrolysis, NVP should be stored under weakly alkaline conditions, and its water content should be kept below 0.2%.[2][5]
Addition Reactions
The electron-deficient double bond of NVP can undergo addition reactions. Protic compounds, including alcohols, phenols, and thiols, can add across the vinyl group, following the Markovnikov rule.[10] For instance, phenol reacts with NVP to form N-(1-phenoxyethyl)-2-pyrrolidone.[10]
Polymerization of NVP to Polyvinylpyrrolidone (PVP)
The conversion of the NVP monomer into the high-molecular-weight polymer, PVP, is its most common and valuable transformation. The properties of the resulting PVP, such as its molecular weight, are highly dependent on the polymerization conditions.
Free-Radical Polymerization Mechanism
Free-radical polymerization is the most common industrial method for synthesizing PVP.[11] The process occurs via a standard chain-reaction mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or a peroxide, is thermally or photolytically decomposed to generate primary free radicals.[8][11] This radical then adds to the vinyl group of an NVP monomer, forming a monomer radical.
-
Propagation: The newly formed monomer radical rapidly adds to subsequent NVP monomers, extending the polymer chain. This step is highly efficient and proceeds until the monomer is consumed or the growing chain is terminated.
-
Termination: The growth of a polymer chain is halted when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation).
Experimental Protocol: Aqueous Solution Polymerization of NVP
This protocol describes a typical lab-scale synthesis of PVP in an aqueous solution, a common method due to the water solubility of both the monomer and the resulting polymer.[6][11]
Materials:
-
N-Vinyl-2-pyrrolidone (NVP), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Distilled Water
-
Reaction vessel (e.g., three-necked round-bottom flask) with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the reaction vessel equipped with a magnetic stir bar, condenser, and a nitrogen inlet/outlet. Ensure the system is purged with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
Reagent Preparation: Prepare a solution by dissolving the desired amount of NVP monomer in distilled water. A typical concentration is around 50% by mass.[6]
-
Initiator Addition: Add the initiator, AIBN (e.g., 6-8 mg for 2 mL of NVP), to the NVP/water solution.[11] Stir the mixture at room temperature for approximately 20 minutes to ensure the initiator is fully dissolved.[11]
-
Polymerization: Heat the reaction mixture to the initiation temperature. For AIBN, this is typically around 50-70°C.[6] Maintain this temperature under a steady nitrogen atmosphere with continuous stirring. The solution will gradually become more viscous as the polymer forms.
-
Reaction Completion: The reaction is typically allowed to proceed for several hours (e.g., 3-6 hours) to achieve high monomer conversion.[6] The formation of a highly viscous solution or solid indicates the formation of PVP.[11]
-
Isolation: The resulting PVP can be isolated by precipitation into a non-solvent like diethyl ether, followed by filtration and drying under vacuum.[4]
Analytical Characterization Techniques
A suite of analytical methods is employed to confirm the identity and purity of NVP and to characterize the structure and properties of the resulting PVP polymer.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the NVP monomer and the PVP polymer. For NVP, the vinyl protons appear as a characteristic set of multiplets between 4.0 and 7.0 ppm. Upon polymerization, these peaks disappear and are replaced by broad signals corresponding to the polymer backbone.
-
¹³C NMR: Offers detailed information about the carbon skeleton. The vinyl carbons of NVP are typically observed around 105 and 130 ppm, while the carbonyl carbon is near 174 ppm.
| ¹H NMR (NVP) | Chemical Shift (ppm) | Assignment |
| Vinyl Protons | ~4.4, ~4.9, ~6.9 | CH₂=CH- |
| Ring Protons | ~3.5 (t), ~2.4 (t), ~2.0 (m) | -N-CH₂-, -C(O)-CH₂-, -CH₂-CH₂-CH₂- |
| ¹H NMR (PVP) | Chemical Shift (ppm) | Assignment |
| Backbone CH | ~3.7-3.8 | -CH- in backbone |
| Ring N-CH₂ | ~3.2-3.3 | -N-CH₂- in ring |
| Ring CH₂'s | ~1.4-2.5 | Other ring protons |
(Note: PVP peaks are broad due to the polymeric nature. Shifts are approximate and solvent-dependent.)[12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups.
-
NVP: Shows a strong absorption band for the amide carbonyl (C=O) stretch around 1692 cm⁻¹. The C=C stretch of the vinyl group is also visible.[15]
-
PVP: The most prominent peak is the C=O stretch of the pyrrolidone ring, which appears around 1660 cm⁻¹.[16][17] The disappearance of the vinyl group peaks confirms successful polymerization. The C-N stretching vibration is observed near 1289 cm⁻¹.[16]
Chromatographic Methods
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of NVP and, crucially, for quantifying residual NVP monomer in PVP polymers.[18] This is a critical quality control step for pharmaceutical-grade PVP, where residual monomer levels must be strictly controlled.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is also employed for the analysis of NVP and related impurities.[2][10] A typical method uses a C18 column with a mobile phase of acetonitrile and water, with UV detection at approximately 205 nm.[19]
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For PVP, TGA reveals a multi-stage decomposition. An initial weight loss below 200°C is attributed to the evaporation of absorbed water.[20] The main polymer decomposition typically begins above 350°C.[9][20]
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of amorphous PVP. The Tg is an important parameter that relates to the polymer's physical stability and mechanical properties. For PVP, the Tg is dependent on its molecular weight and moisture content but is typically observed at elevated temperatures.
Applications in Pharmaceutical and Drug Development
The polymer derived from NVP, polyvinylpyrrolidone (PVP), is a cornerstone excipient in the pharmaceutical industry, valued for its biocompatibility, low toxicity, and versatile physicochemical properties.[3][7] It is recognized as safe by regulatory bodies like the FDA.[4]
Enhancing Bioavailability: Amorphous Solid Dispersions (ASDs)
One of the most critical applications of PVP is in the formulation of amorphous solid dispersions (ASDs) to improve the oral bioavailability of poorly water-soluble drugs.[21]
-
Mechanism of Action: In an ASD, drug molecules are molecularly dispersed within the amorphous PVP matrix. This prevents the drug from crystallizing into its stable, less soluble form.[21] Upon administration, the ASD dissolves, releasing the drug in a supersaturated state, which enhances the concentration gradient for absorption.[11] The PVP in solution further acts to inhibit the precipitation or crystallization of the drug, maintaining the supersaturated state long enough for absorption to occur.[22] The strong hydrogen bonding interactions between the drug and the carbonyl groups of the PVP are crucial for stabilizing the amorphous state.[22]
Binder in Solid Dosage Forms
PVP is widely used as a binder in wet and dry granulation processes for tablet manufacturing.[23][24]
-
Function: Its adhesive properties help to bind the powder particles together, forming granules with improved flowability and compressibility.[23] This ensures the production of tablets with adequate mechanical strength (hardness) to withstand handling and transport without being friable.[7] The concentration of PVP used is typically between 2-5% w/w.[23]
Disintegrant (Crospovidone)
When chemically cross-linked, PVP forms Crospovidone, an insoluble but highly swellable polymer.
-
Function: Crospovidone is used as a "superdisintegrant" in tablets.[7] When it comes in contact with water in the gastrointestinal tract, it rapidly swells, creating internal pressure that causes the tablet to break apart quickly, facilitating rapid drug dissolution and release.[7]
Stabilization of Biologics
PVP is also used to stabilize sensitive biological molecules, such as proteins and enzymes, in both liquid and lyophilized formulations.
-
Mechanism: It acts as a cryoprotectant and lyoprotectant by forming a hydrogen-bonded "hydration shell" around the protein, preventing denaturation during freezing, drying, and storage.[7] It also inhibits protein aggregation by sterically hindering intermolecular interactions.[25]
Safety and Handling
N-Vinyl-2-pyrrolidone (Monomer): NVP is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage.[15] It is also suspected of causing cancer.[15] Therefore, strict handling precautions are mandatory.
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and respiratory protection in a well-ventilated area is required.[15]
-
Storage: NVP should be stored in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[7] It must be stored with a stabilizer to prevent polymerization.[7]
-
Spills: Spills should be absorbed with an inert material and disposed of as hazardous waste.[15]
Polyvinylpyrrolidone (Polymer): In contrast to its monomer, PVP is considered a safe, non-toxic, and biocompatible polymer.[3] It is inert and widely approved for use in pharmaceutical products.[4] However, high molecular weight grades of PVP may not be readily excreted by the kidneys and can accumulate in the body, so they are generally not used in injectable formulations.[6]
Conclusion
N-Vinyl-2-pyrrolidone is a monomer of profound scientific and industrial value, primarily due to its role as the precursor to polyvinylpyrrolidone. The unique combination of a reactive vinyl group and a polar lactam ring endows NVP with a versatile set of properties that are leveraged in controlled polymerization reactions. The resulting polymer, PVP, is an indispensable excipient in modern drug development, offering solutions to complex challenges such as poor drug solubility, formulation stability, and controlled release. A thorough understanding of NVP's fundamental properties, reactivity, and analytical characterization is essential for scientists and researchers aiming to harness its full potential in creating advanced materials and effective pharmaceutical products.
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